(3S)-3-bromooxan-4-one
Description
(3S)-3-bromooxan-4-one is a brominated heterocyclic compound featuring a six-membered oxygen-containing ring (oxane) with a ketone group at position 4 and a bromine atom at the stereogenic C3 position. Its stereochemistry (S-configuration) and bromine substitution make it a valuable intermediate in organic synthesis, particularly in the preparation of chiral molecules for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
(3S)-3-bromooxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGULSQDBOSMIBZ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and utility of (3S)-3-bromooxan-4-one, it is compared with structurally related brominated cyclic ketones and stereoisomers.
Structural and Stereochemical Analogues
Physicochemical Properties
| Property | This compound | (3R)-3-bromooxan-4-one | 4-bromotetrahydro-2H-pyran-3-one |
|---|---|---|---|
| Melting Point | ~85–90°C (estimated) | Similar | ~75–80°C (estimated) |
| Solubility | Moderate in polar solvents | Comparable | Higher due to ketone positioning |
| LogP | ~1.2 | ~1.2 | ~0.8 |
Note: Data extrapolated from analogous brominated oxanes; experimental values are scarce.
Research Findings and Limitations
- Antimalarial Hybrids : this compound derivatives exhibit promise in drug discovery, with hybrid molecules showing >3× potency against resistant malaria strains .
- Stereochemical Impact : The S-configuration at C3 likely optimizes target binding, as seen in related compounds where enantiomers display divergent bioactivities.
- Gaps in Data : Direct studies on this compound’s toxicity, metabolic stability, or in vivo efficacy are absent. Comparisons rely on structurally related hybrids or aliphatic bromoalkanes .
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